molecular formula C20H16N6 B2592092 1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole CAS No. 312323-71-0

1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole

Cat. No. B2592092
CAS RN: 312323-71-0
M. Wt: 340.39
InChI Key: BMHGVSQVEUDUHT-UHFFFAOYSA-N
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Description

1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole , commonly referred to as benzotriazole (BTA) , is a heterocyclic compound with the chemical formula C₆H₅N₃ . Its five-membered ring contains three consecutive nitrogen atoms. Structurally, it can be viewed as fused rings of the aromatic compounds benzene and triazole. This white-to-light tan solid has various applications, including its use as a corrosion inhibitor for copper .


Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can exist as tautomers A and B. Various structural analyses with UV, IR, and 1H-NMR spectra indicate that tautomer A is dominant. The compound’s structure plays a crucial role in its reactivity and properties .


Chemical Reactions Analysis

  • Corrosion Inhibition : BTA can form a stable coordination compound on a copper surface, behaving as a corrosion inhibitor .


Physical And Chemical Properties Analysis

  • Basicity (pKb) : > 14

Mechanism of Action

Benzotriazole’s mechanism of action as a corrosion inhibitor involves its adsorption onto metal surfaces, forming a protective layer that prevents oxidation and corrosion. The lone pair electrons on nitrogen atoms facilitate this interaction .

Safety and Hazards

  • Precautionary Statements : Handle with care. Use appropriate protective equipment. In case of contact, rinse thoroughly with water. Dispose of properly. Refer to safety data sheets for detailed information .

properties

IUPAC Name

1-[[2-(benzotriazol-1-ylmethyl)phenyl]methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6/c1-2-8-16(14-26-20-12-6-4-10-18(20)22-24-26)15(7-1)13-25-19-11-5-3-9-17(19)21-23-25/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHGVSQVEUDUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole

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